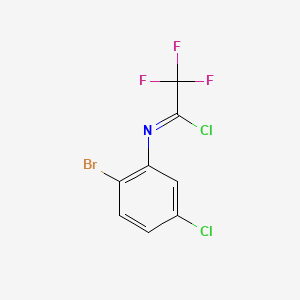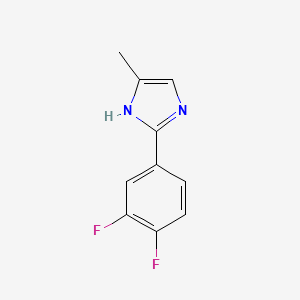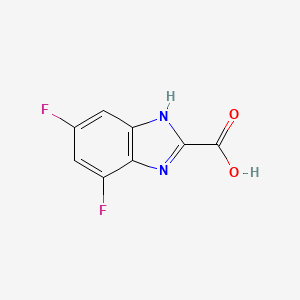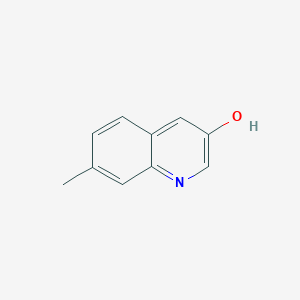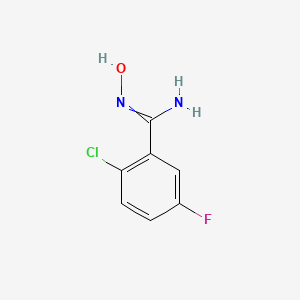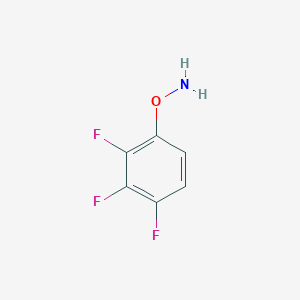
O-(2,3,4-Trifluorophenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,3,4-Trifluorophenyl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a trifluorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,3,4-Trifluorophenyl)hydroxylamine typically involves the reaction of 2,3,4-trifluoroaniline with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide. The reaction is usually conducted in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,3,4-Trifluorophenyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted trifluorophenyl derivatives.
Applications De Recherche Scientifique
O-(2,3,4-Trifluorophenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of O-(2,3,4-Trifluorophenyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: Another hydroxylamine derivative with a fully fluorinated benzyl ring.
O-Benzylhydroxylamine: A hydroxylamine derivative with a benzyl group.
Uniqueness
O-(2,3,4-Trifluorophenyl)hydroxylamine is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C6H4F3NO |
|---|---|
Poids moléculaire |
163.10 g/mol |
Nom IUPAC |
O-(2,3,4-trifluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4F3NO/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2H,10H2 |
Clé InChI |
TVLLKPMIMAYECL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1ON)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)
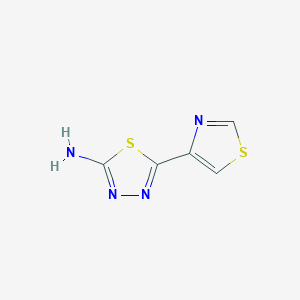
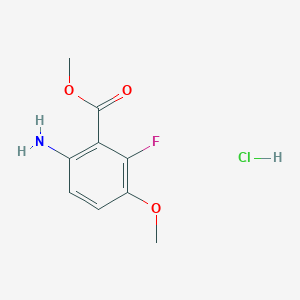

![(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)
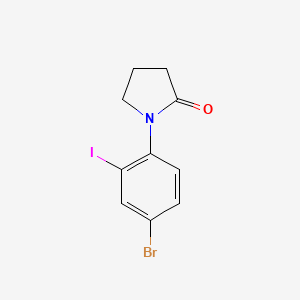
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
![1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)
